molecular formula C16H16N4O4 B4344520 (5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone

(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone

Cat. No.: B4344520
M. Wt: 328.32 g/mol
InChI Key: ZUAREUIPAHUWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a furan ring, and an ethoxyphenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxyphenol with epichlorohydrin under basic conditions to form an aryloxy propylene oxide. This intermediate is then reacted with a suitable amine, followed by cyclization and further functionalization to introduce the triazole and furoyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and furan-containing molecules. Examples include:

Uniqueness

(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(5-amino-1,2,4-triazol-1-yl)-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-2-22-11-3-5-12(6-4-11)23-9-13-7-8-14(24-13)15(21)20-16(17)18-10-19-20/h3-8,10H,2,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUAREUIPAHUWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(=NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone
Reactant of Route 2
Reactant of Route 2
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone
Reactant of Route 3
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone
Reactant of Route 4
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone
Reactant of Route 5
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone
Reactant of Route 6
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.